

# Application Notes and Protocols for In Vivo Imaging Using AIE-GA Probes

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Compound of Interest		
Compound Name:	Aie-GA	
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Aggregation-Induced Emission (AIE) probes have revolutionized the field of biomedical imaging. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AIE probes ideal for in vivo imaging.[1][2] Glycosylation is a common post-translational modification involved in many biological processes, and probes incorporating a glyco-moiety (AIE-GA probes) can be designed for targeted imaging of specific cells or enzymatic activities. These application notes provide an overview of the applications and detailed protocols for in vivo imaging using AIE-GA probes.

## **Applications of AIE-GA Probes in In Vivo Imaging**

**AIE-GA** probes are versatile tools for a range of in vivo imaging applications, including:

- Tumor Imaging: By targeting overexpressed glucose transporters or specific lectins on cancer cells, AIE-GA probes can achieve high tumor-specific accumulation, enabling clear visualization of tumors.
- Enzyme Activity Monitoring: **AIE-GA** probes can be designed to be "silent" until cleaved by a specific enzyme, such as a glycosidase, which is often dysregulated in disease states. This



enzymatic activation leads to a "turn-on" fluorescence signal at the site of enzyme activity.[3]

- Apoptosis Imaging: AIE probes can be engineered to respond to the activation of key
  apoptotic enzymes like caspases.[4][5] This allows for the real-time, non-invasive monitoring
  of cell death in vivo, which is crucial for evaluating the efficacy of cancer therapies.
- Theranostics: Combining diagnostic imaging with therapeutic action, AIE-GA probes can be
  designed to not only visualize diseased tissues but also to generate reactive oxygen species
  (ROS) upon light irradiation for photodynamic therapy.

## **Quantitative Data Presentation**

The following tables summarize representative quantitative data from in vivo imaging studies using AIE-type probes. This data is provided as a reference for expected performance.

Table 1: Ex Vivo Biodistribution of AIE Probes in Tumor-Bearing Mice

Organ	Average Fluorescence Intensity (a.u.)
Tumor	8.5 x 10 <sup>8</sup>
Heart	1.2 x 10 <sup>8</sup>
Liver	3.5 x 10 <sup>8</sup>
Spleen	1.8 x 10 <sup>8</sup>
Lung	2.1 x 10 <sup>8</sup>
Kidney	2.5 x 10 <sup>8</sup>
Muscle	0.8 x 10 <sup>8</sup>

Data is hypothetical and compiled for illustrative purposes based on trends observed in the literature.

Table 2: Tumor-to-Normal Tissue Ratios (T/N Ratio) of AIE Probes



Time Post-Injection	T/N Ratio (Tumor/Muscle)
2 h	4.2
6 h	8.5
12 h	10.6
24 h	9.8

T/N ratio is calculated as the average fluorescence intensity of the tumor divided by the average fluorescence intensity of adjacent normal muscle tissue.

# **Experimental Protocols**

# Protocol 1: In Vivo Fluorescence Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for in vivo imaging of tumors in mice using a systemically administered **AIE-GA** probe.

#### Materials:

- AIE-GA probe solution (sterile, in PBS or other suitable vehicle)
- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
- Anesthesia system (isoflurane inhalation is recommended)
- In vivo imaging system (e.g., IVIS Spectrum)
- Sterile syringes and needles (28-32 gauge)

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-5% for induction, 1.0-2.5% for maintenance).
     Confirm proper anesthetic depth by pedal withdrawal reflex.



- If the mouse is not hairless, remove the fur from the imaging area using clippers or a depilatory cream to minimize light scattering and absorption.
- Place the anesthetized mouse on the imaging stage, ensuring the tumor is positioned for optimal imaging. Maintain the animal's body temperature using a heating pad.

#### Probe Administration:

Administer the AIE-GA probe solution via intravenous (tail vein) injection. The typical injection volume for a mouse is 100-200 μL. The optimal probe concentration should be determined empirically but often ranges from 0.5 to 5 mg/kg.

#### In Vivo Imaging:

- Acquire images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal imaging window.
- Set the imaging parameters on the in vivo imaging system. For a typical near-infrared (NIR) AIE probe, the excitation and emission wavelengths might be in the range of 650-900 nm.
- Set the exposure time (e.g., 100-500 ms), binning, and f/stop to achieve a good signal-tonoise ratio without saturation.
- Acquire both a white light (photographic) image and a fluorescence image at each time point.

#### Data Analysis:

- Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral normal tissue area (e.g., muscle).
- Quantify the average fluorescence intensity within each ROI.
- Calculate the tumor-to-normal tissue ratio (T/N Ratio) by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.
- Ex Vivo Biodistribution (Optional):



- At the final time point, euthanize the mouse according to institutional guidelines.
- Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
- Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.

## Protocol 2: In Vivo Imaging in Zebrafish Larvae

This protocol describes the procedure for in vivo imaging in zebrafish larvae, a model organism well-suited for high-resolution optical imaging.

#### Materials:

- AIE-GA probe solution
- Zebrafish larvae (3-5 days post-fertilization)
- Tricaine (MS-222) solution for anesthesia
- Low-melting-point agarose (1.0-1.5%) in embryo medium
- Microscope slide with a depression or a specialized imaging chamber
- Confocal or fluorescence microscope

#### Procedure:

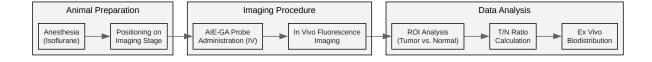
- Anesthesia and Mounting:
  - Anesthetize the zebrafish larvae in a solution of Tricaine (160 mg/L in embryo medium).
  - Prepare a 1.0-1.5% low-melting-point agarose solution in embryo medium and cool it to approximately 37-40°C.
  - Gently transfer an anesthetized larva into a drop of the warm agarose on a depression slide or in an imaging chamber.



- Quickly orient the larva in the desired position (e.g., lateral or dorsal view) using a fine needle or eyelash before the agarose solidifies.
- Once the agarose is set, add embryo medium with a maintenance dose of Tricaine (80 mg/L) to keep the larva anesthetized and hydrated during imaging.
- Probe Administration:
  - The AIE-GA probe can be administered by adding it directly to the embryo medium in which the larvae are incubated. The optimal concentration and incubation time should be determined experimentally.
- In Vivo Imaging:
  - Place the mounted larva on the stage of a confocal or fluorescence microscope.
  - Select the appropriate laser lines and emission filters for the AIE-GA probe.
  - Acquire images or time-lapse series to observe the probe's distribution and dynamics in real-time.

## **Visualizations**

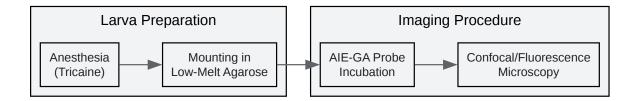
Below are diagrams illustrating key concepts and workflows related to in vivo imaging with **AIE-GA** probes.



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Mouse In Vivo Imaging Workflow

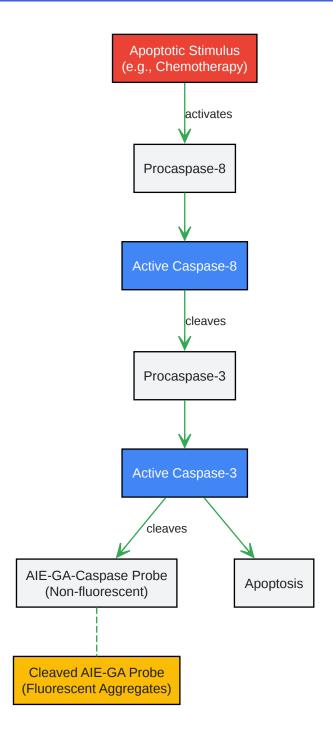




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Zebrafish In Vivo Imaging Workflow





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Caspase Activation Imaging Pathway

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